BenchChemオンラインストアへようこそ!

3-(6-Fluoro-1-oxoisoindolin-2-yl)propanoic acid

Medicinal chemistry Fluorine SAR Bioisostere design

This 6-fluoro isoindolinone-propanoic acid is a validated CRBN E3 ligase ligand for PROTAC degrader synthesis. The propanoic acid handle enables direct amide conjugation to amine-functionalized linkers, while the 6-fluoro substitution confers selective degradation of IKZF1, IKZF3, and CK1α—distinct from unsubstituted or glutarimide analogs. Supplied at 98% purity for reproducible medicinal chemistry and targeted protein degradation campaigns.

Molecular Formula C11H10FNO3
Molecular Weight 223.20 g/mol
Cat. No. B8003679
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(6-Fluoro-1-oxoisoindolin-2-yl)propanoic acid
Molecular FormulaC11H10FNO3
Molecular Weight223.20 g/mol
Structural Identifiers
SMILESC1C2=C(C=C(C=C2)F)C(=O)N1CCC(=O)O
InChIInChI=1S/C11H10FNO3/c12-8-2-1-7-6-13(4-3-10(14)15)11(16)9(7)5-8/h1-2,5H,3-4,6H2,(H,14,15)
InChIKeyKHFRWQUDKMMYCA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(6-Fluoro-1-oxoisoindolin-2-yl)propanoic acid: Structural Overview and Class Positioning for Scientific Procurement


3-(6-Fluoro-1-oxoisoindolin-2-yl)propanoic acid (CAS 1206970-40-2; molecular formula C11H10FNO3; molecular weight 223.20) is a synthetic fluorinated isoindolinone carboxylic acid derivative. The compound features a 6-fluoro-substituted isoindolin-1-one core linked to a propanoic acid side chain . Its structure positions it within the broader class of isoindolinone-based bioactive scaffolds, including lenalidomide analogs and PROTAC E3 ligase ligand precursors. The compound is commercially available from multiple vendors with certified purity specifications of ≥95% (HPLC), making it a tractable starting point for medicinal chemistry campaigns and targeted protein degradation applications .

Why Generic Isoindolinone Substitution Fails: Critical Structural Determinants of 3-(6-Fluoro-1-oxoisoindolin-2-yl)propanoic acid Activity


Generic substitution of isoindolinone-based compounds without rigorous structural justification carries significant scientific and procurement risk. The 6-fluoro substitution on the isoindolinone ring and the propanoic acid side chain length are not interchangeable parameters; they directly modulate target engagement, degradation selectivity, and downstream functional outcomes. In lenalidomide-derived systems, 6-position modifications have been shown to be essential for controlling neosubstrate selectivity, with 6-fluoro lenalidomide inducing the selective degradation of IKZF1, IKZF3, and CK1α [1]. The propanoic acid moiety provides a distinct spatial and electronic profile compared to the glutarimide ring found in classical IMiDs or the acetic acid homolog, affecting linker geometry in bifunctional degrader design and altering physicochemical properties including cLogP and aqueous solubility [2]. These structure-activity relationships underscore that close analogs cannot be assumed functionally equivalent for target-specific applications.

Quantitative Differentiation Evidence: 3-(6-Fluoro-1-oxoisoindolin-2-yl)propanoic acid vs. Structural Analogs


6-Fluoro vs. Non-Fluorinated Isoindolinone: Enhanced Target Interaction Capacity

The presence of the 6-fluoro substituent on the isoindolinone core confers enhanced stability, lipophilicity, and ability to interact with biological targets compared to non-fluorinated analogs . Fluorine substitution at this position is documented as essential for controlling neosubstrate selectivity in lenalidomide-derived systems [1]. While direct quantitative binding data for the target compound against a specific comparator in the same assay remains limited, class-level structure-activity relationship studies indicate that fluorination at the 6-position of the isoindolinone ring is a key determinant of target engagement and degradation selectivity [1].

Medicinal chemistry Fluorine SAR Bioisostere design

Propanoic Acid Side Chain vs. Glutarimide IMiDs: Distinct Chemical Space for Linker Conjugation

The target compound features a propanoic acid side chain (carboxylic acid terminus) rather than the glutarimide ring characteristic of classical IMiDs (lenalidomide, pomalidomide) . This structural divergence provides a fundamentally different chemical handle for downstream functionalization. The carboxylic acid group enables direct amide bond formation with amine-containing linkers or payloads under standard coupling conditions, whereas glutarimide-containing IMiDs require pre-functionalization or alternative conjugation strategies . In the context of PROTAC development, E3 ligase ligand-linker conjugates incorporating isoindolinone-carboxylic acid motifs are established intermediates for generating bifunctional degraders .

PROTAC design Linker chemistry E3 ligase ligands

Synthetic Versatility as a Pharmaceutical Intermediate: Fluorinated Arylpropanoic Acid Scaffold

The compound belongs to the class of fluorinated arylpropanoic acids, which are recognized as valuable intermediates for the synthesis of pharmacologically active molecules [1]. Carbonylation-based synthetic methodologies can be applied to prepare such organofluorine compounds, providing access to fluorinated amino acids and arylpropanoic acid derivatives with defined stereochemistry and substitution patterns [1]. The combination of a 6-fluoro aromatic ring and a propanoic acid chain positions this compound as a versatile building block for constructing diverse chemotypes, including those targeting proteolysis and kinase inhibition pathways.

Synthetic methodology Fluorinated intermediates Pharmaceutical synthesis

GPR6 Inverse Agonist Activity: Baseline Pharmacological Profiling

The target compound has been evaluated for inverse agonist activity at human GPR6 (G-protein coupled receptor 6) expressed in CHO-K1 cells, yielding an EC50 value of 29,000 nM (2.90E+4 nM) as measured by cAMP modulation via TR-FRET assay after 20 hours of incubation [1]. While this potency is modest relative to optimized GPR6 modulators, the data provide a verified baseline pharmacological profile that can guide structure-activity relationship optimization. The assay confirms the compound engages the GPR6 target, establishing a starting point for analog development.

GPCR pharmacology GPR6 CNS drug discovery

Optimal Research and Industrial Application Scenarios for 3-(6-Fluoro-1-oxoisoindolin-2-yl)propanoic acid Procurement


PROTAC Degrader Development: E3 Ligase Ligand-Linker Conjugate Synthesis

The compound serves as a precursor for synthesizing cereblon (CRBN)-recruiting PROTACs. The propanoic acid terminus enables direct amide conjugation to amine-functionalized linkers, while the 6-fluoro isoindolinone core provides the CRBN-binding pharmacophore with established neosubstrate selectivity profiles [1]. This scaffold is suitable for constructing bifunctional degraders targeting BET proteins, kinases, or other disease-relevant proteins where selective degradation is desired [1].

Structure-Activity Relationship (SAR) Studies on 6-Position Modified Isoindolinones

As a 6-fluoro substituted isoindolinone, this compound is valuable for systematic SAR investigations aimed at understanding how 6-position modifications affect CRBN engagement, neosubstrate degradation selectivity, and anti-proliferative activity in hematological cancer models [1]. Comparative studies with 6-H, 6-Cl, and other 6-substituted analogs can elucidate the electronic and steric contributions of fluorine to target binding and functional outcomes.

Fluorinated Building Block for Medicinal Chemistry Libraries

The compound is a tractable fluorinated arylpropanoic acid intermediate suitable for inclusion in diverse medicinal chemistry libraries [2]. Its carboxylic acid handle supports amide, ester, and reduction chemistries, enabling rapid diversification into compound collections for phenotypic screening or targeted drug discovery programs where fluorinated scaffolds are prioritized for metabolic stability and membrane permeability optimization [2].

GPR6 Modulator Optimization and GPCR Pharmacology

Verified inverse agonist activity at human GPR6 (EC50 = 29,000 nM) provides a baseline pharmacological profile for initiating hit-to-lead optimization programs targeting GPR6-associated CNS indications [3]. The compound can serve as a reference standard or starting scaffold for designing improved GPR6 modulators with enhanced potency and selectivity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(6-Fluoro-1-oxoisoindolin-2-yl)propanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.